
(3-(6-Bromopyridin-2-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(6-Bromopyridin-2-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C11H9BBrNO2 and a molecular weight of 277.91 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a bromopyridinyl group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(6-Bromopyridin-2-yl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-(6-bromopyridin-2-yl)phenyl halide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: (3-(6-Bromopyridin-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The bromopyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0)
Bases: Potassium carbonate, sodium hydroxide
Solvents: Dimethylformamide, tetrahydrofuran
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds
Oxidation: Formation of phenols
Substitution: Formation of substituted pyridines
科学的研究の応用
(3-(6-Bromopyridin-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (3-(6-Bromopyridin-2-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
類似化合物との比較
(3-(6-Bromopyridin-2-yl)phenyl)boronic acid can be compared with other boronic acids, such as:
Phenylboronic acid: Lacks the bromopyridinyl group, making it less versatile in certain reactions.
(4-Bromophenyl)boronic acid: Similar structure but with the bromine atom on the phenyl ring instead of the pyridine ring.
(3-Pyridyl)boronic acid: Contains a pyridine ring but lacks the bromine substitution, affecting its reactivity in certain reactions.
The uniqueness of this compound lies in its ability to participate in a wide range of reactions due to the presence of both the boronic acid and bromopyridinyl groups, making it a valuable compound in organic synthesis .
特性
分子式 |
C11H9BBrNO2 |
|---|---|
分子量 |
277.91 g/mol |
IUPAC名 |
[3-(6-bromopyridin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H9BBrNO2/c13-11-6-2-5-10(14-11)8-3-1-4-9(7-8)12(15)16/h1-7,15-16H |
InChIキー |
FHCKNJFJOOORKU-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)C2=NC(=CC=C2)Br)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


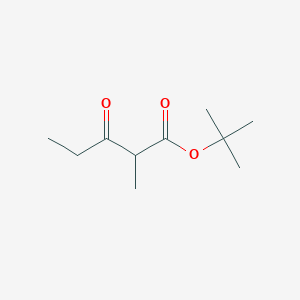
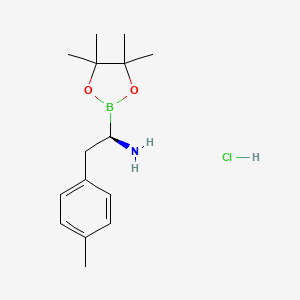

![N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14083447.png)
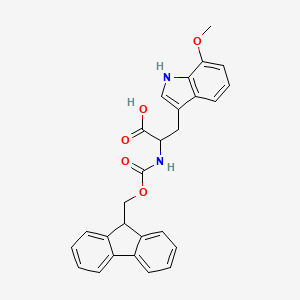
![8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene](/img/structure/B14083459.png)
![7-Bromo-1-(3-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083466.png)
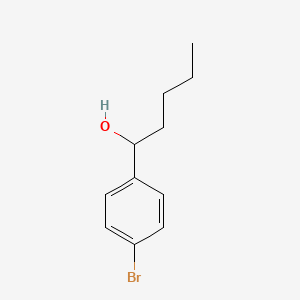
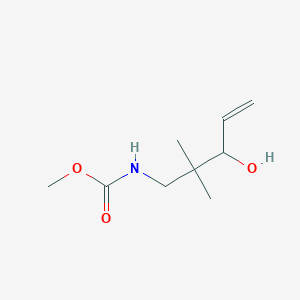
![(1S,4S,7R,9R,10S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadeca-11,13-diene-5,15-dione](/img/structure/B14083482.png)

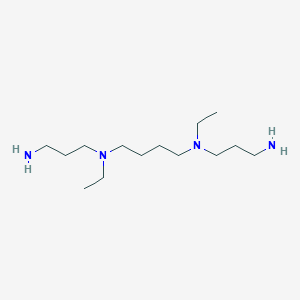
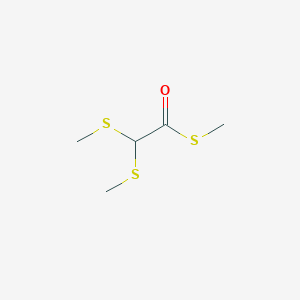
![(9S,10R,11S,13S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14083510.png)
